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Ethyl 2-methylbutyrate-3,4-13C2

Cat. No.: B1165037
M. Wt: 132.17
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Description

Significance of Stable Isotopes in Elucidating Metabolic Pathways

The use of stable isotopes provides a dynamic view of metabolism that is not achievable by simply measuring the concentrations of metabolites at a single point in time. physoc.org By introducing a labeled compound into a system, researchers can follow its transformation and incorporation into other molecules, thereby mapping out complex metabolic networks. nih.govcreative-proteomics.com This technique, known as metabolic flux analysis (MFA), allows for the quantification of the rates of metabolic reactions, offering profound insights into cellular activity and regulation under various conditions. creative-proteomics.comethz.ch Stable isotope tracing is instrumental in understanding how genetic modifications or external factors impact metabolism. nih.gov

Principles of Carbon-13 (13C) Isotopic Labeling for Tracing Studies

Carbon, a fundamental element of life, exists primarily as the stable isotope carbon-12 (¹²C). wikipedia.org However, a small fraction, about 1.1%, exists as the heavier, stable isotope carbon-13 (¹³C). wikipedia.org In ¹³C isotopic labeling, researchers synthesize molecules where one or more ¹²C atoms are replaced with ¹³C atoms. These labeled compounds, while chemically identical to their unlabeled counterparts, are distinguishable by their slightly higher mass. physoc.org

When a ¹³C-labeled substrate, such as glucose or an amino acid, is introduced into a biological system, it is metabolized alongside the naturally occurring unlabeled molecules. creative-proteomics.com Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can then be used to detect and quantify the incorporation of ¹³C into various metabolites. creative-proteomics.comwikipedia.org This allows scientists to trace the path of the carbon backbone of the initial substrate through interconnected metabolic pathways. nih.govcreative-proteomics.com The pattern of ¹³C distribution in downstream metabolites provides a wealth of information about the relative activity of different pathways. creative-proteomics.com

Structural and Positional Significance of 3,4-13C2 Labeling in Ethyl 2-methylbutyrate (B1264701)

The compound at the heart of this discussion is Ethyl 2-methylbutyrate, specifically labeled with two ¹³C atoms at the 3rd and 4th positions of the butyrate (B1204436) chain (Ethyl 2-methylbutyrate-3,4-¹³C₂). This specific labeling is not arbitrary; it is designed to provide precise information about particular metabolic routes.

The position of the isotopic label within a molecule is crucial. cambridge.org Site-specific labeling, as in Ethyl 2-methylbutyrate-3,4-¹³C₂, allows researchers to focus on the fate of a particular part of the molecule. rsc.orgnih.gov When this labeled compound is metabolized, the ¹³C atoms act as markers. By analyzing the location of these markers in the resulting products, scientists can deduce the specific enzymatic reactions and pathways that were involved in its transformation. For example, if the bond between the 2nd and 3rd carbon is cleaved during metabolism, the two ¹³C labels will be found in different resulting molecules, providing clear evidence of that specific cleavage event.

Overview of Research Domains Benefiting from Site-Specific Isotopic Labeling

The application of site-specific isotopic labeling extends across numerous fields of research, offering unparalleled insights into biological systems. Some of the key domains include:

Metabolic Engineering: In biotechnology, understanding and optimizing the metabolic pathways of microorganisms is crucial for producing valuable compounds like biofuels and pharmaceuticals. ethz.ch Site-specific labeling helps to identify bottlenecks and inefficiencies in these pathways, guiding genetic engineering efforts. creative-proteomics.com

Cancer Research: Cancer cells exhibit significantly altered metabolism to support their rapid growth. nih.gov Stable isotope tracing with specifically labeled nutrients like glucose and glutamine helps to uncover these unique metabolic phenotypes, identifying potential targets for novel cancer therapies. nih.govmdpi.com

Drug Development: Tracking the metabolic fate of a drug candidate is a critical part of the development process. Labeling a drug with stable isotopes allows researchers to identify its metabolites and understand how it is processed by the body.

Nutrition Science: Stable isotope tracers are used to study the metabolism of macronutrients like carbohydrates, fats, and proteins in humans. cambridge.orgmaastrichtuniversity.nl This research provides valuable information for developing dietary recommendations for both healthy individuals and those with metabolic disorders. technologynetworks.com

Environmental Science: Isotopic signatures in natural materials can reveal information about their origins and the biological and geological processes they have undergone. wikipedia.org

Interactive Data Table: Properties of Ethyl 2-methylbutyrate

PropertyValueSource
Molecular Formula C₇H₁₄O₂ nih.gov
Molecular Weight 130.18 g/mol nih.gov
Appearance Colorless oily liquid nih.gov
Odor Fruity nih.gov
Boiling Point 132.0-133.0 °C nih.gov
Solubility Very slightly soluble in water; soluble in alcohol and most fixed oils. nih.gov

Research Findings on Ethyl 2-methylbutyrate and its Analogs

Ethyl 2-methylbutyrate is a naturally occurring ester found in a variety of fruits and beverages, contributing to their characteristic aromas. nih.govebi.ac.uk It is recognized as a flavoring agent in the food industry. nih.gov In the context of biochemical research, its metabolism can be studied to understand the broader processes of ester and fatty acid metabolism. hmdb.ca

While specific research detailing the metabolic fate of Ethyl 2-methylbutyrate-3,4-¹³C₂ is not widely published, studies on similar labeled compounds provide a framework for its potential applications. For instance, research on ¹³C-labeled fatty acids has been instrumental in understanding fat metabolism and its role in health and disease. technologynetworks.com Similarly, studies using ¹³C-labeled amino acids have provided deep insights into protein synthesis and breakdown. technologynetworks.com

A study on the enantiomers of ethyl 2-methylbutanoate in wine revealed that the (S)-enantiomer is almost exclusively present and contributes to the fruity aroma. nih.gov This highlights the stereospecificity of the enzymes involved in its production and degradation, a factor that would be crucial in tracing studies with labeled versions of the molecule.

The synthesis of isotopically labeled esters like Ethyl 2-methylbutyrate-3,4-¹³C₂ is a key enabling technology for this type of research. google.com The ability to place isotopes at specific positions allows for a more targeted and precise investigation of metabolic pathways. nih.gov

Properties

Molecular Formula

C7H14O2

Molecular Weight

132.17

Purity

95% min.

Synonyms

Ethyl 2-methylbutyrate-3,4-13C2

Origin of Product

United States

Synthetic Methodologies for Ethyl 2 Methylbutyrate 3,4 13c2

Strategies for Isotopic Enrichment at Specific Carbon Positions (C3 and C4)

The primary challenge in the synthesis of Ethyl 2-methylbutyrate-3,4-13C2 lies in the precise introduction of ¹³C isotopes at the C3 and C4 positions of the 2-methylbutyric acid precursor. A convergent synthetic strategy is often employed, where ¹³C-labeled building blocks are coupled to construct the desired carbon skeleton.

A plausible and efficient method for introducing the ¹³C label at the C4 position is through the use of ¹³C-labeled carbon dioxide as a C1 source. This involves the reaction of a suitable Grignard reagent with ¹³CO₂. For the C3 position, a ¹³C-labeled ethyl Grignard reagent can be utilized. This targeted approach ensures the specific placement of the isotopic labels.

An alternative strategy involves starting with a precursor that already contains the desired isotopic labels. For instance, butyric acid labeled at the C3 and C4 positions could potentially be synthesized through microbial fermentation using ¹³C-labeled glucose as a carbon source, followed by chemical modification. However, achieving the specific 3,4-¹³C₂ labeling pattern with high isotopic purity through fermentation can be challenging due to metabolic scrambling. Therefore, a more controlled chemical synthesis is generally preferred.

Precursor Synthesis with ¹³C Enrichment

The synthesis of the key intermediate, 2-methylbutyric acid-3,4-¹³C₂, requires a multi-step approach involving the formation of carbon-carbon bonds using isotopically labeled starting materials.

Incorporation of ¹³C into Butyrate (B1204436) Precursors

A robust method for the synthesis of the labeled butyrate precursor involves a Grignard reaction sequence. The strategy is to build the carbon chain sequentially, incorporating the ¹³C isotopes at the desired locations.

One potential synthetic route is as follows:

Preparation of [1-¹³C]ethyl bromide: This can be synthesized from ¹³C-labeled ethanol.

Formation of [1-¹³C]ethylmagnesium bromide: The labeled ethyl bromide is reacted with magnesium metal in dry ether to form the Grignard reagent.

Reaction with a suitable electrophile: This Grignard reagent can then be reacted with a two-carbon electrophile that will ultimately become the C1 and C2 of the butyric acid chain.

Introduction of the second ¹³C label: To introduce the ¹³C at the C4 position, a subsequent reaction with a ¹³C-labeled methylating agent, such as ¹³C-methyl iodide, can be employed.

A more direct approach for the synthesis of the labeled 2-methylbutyric acid precursor involves the following steps:

Reaction of [1,2-¹³C₂]ethylmagnesium bromide with an appropriate electrophile: Starting with doubly labeled ethyl bromide, a Grignard reagent is formed. This reagent is then reacted with a suitable electrophile, such as propionaldehyde, to form a secondary alcohol.

Oxidation to the corresponding carboxylic acid: The resulting alcohol is then oxidized to the carboxylic acid, yielding 2-methylbutyric acid with ¹³C labels at the C3 and C4 positions.

Stereoselective Synthesis of Chiral 2-Methylbutyric Acid Intermediates

2-Methylbutyric acid is a chiral molecule, and for many applications, a specific enantiomer is required. Several strategies can be employed to achieve a stereoselective synthesis.

Enzymatic Resolution: One of the most effective methods for obtaining enantiomerically pure 2-methylbutyric acid is through enzymatic resolution. Lipases are commonly used enzymes that can selectively catalyze the esterification or hydrolysis of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For instance, a racemic mixture of 2-methylbutyric acid-3,4-¹³C₂ can be subjected to esterification with an alcohol in the presence of a lipase. The enzyme will preferentially convert one enantiomer to its ester, allowing for the separation of the esterified and unesterified forms.

Chiral Auxiliaries: Another approach involves the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. The labeled butyrate precursor can be attached to a chiral auxiliary, and subsequent alkylation to introduce the methyl group at the C2 position will proceed with high diastereoselectivity. After the reaction, the chiral auxiliary is removed, yielding the desired enantiomer of 2-methylbutyric acid-3,4-¹³C₂.

MethodDescriptionAdvantagesDisadvantages
Enzymatic Resolution Use of enzymes (e.g., lipases) to selectively react with one enantiomer of a racemic mixture.High enantioselectivity, mild reaction conditions.Can be limited by substrate specificity of the enzyme, separation of products can be challenging.
Chiral Auxiliaries Temporary attachment of a chiral molecule to guide a stereoselective reaction.High diastereoselectivity, predictable stereochemical outcome.Requires additional synthetic steps for attachment and removal of the auxiliary.

Esterification Reactions for Labeled Ethyl 2-methylbutyrate (B1264701) Formation

Once the enantiomerically pure 2-methylbutyric acid-3,4-¹³C₂ has been synthesized, the final step is the esterification with ethanol to form the target compound.

The Fischer esterification is a classic and widely used method for this transformation. It involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used as the solvent, and water, a byproduct of the reaction, can be removed by azeotropic distillation. Given the value of the isotopically labeled starting material, optimizing the reaction conditions to maximize the yield is crucial.

ReactionReagentsConditionsYield
Fischer Esterification 2-methylbutyric acid-3,4-¹³C₂, EthanolAcid catalyst (e.g., H₂SO₄), HeatTypically >80%

Purification and Isotopic Purity Verification of the Labeled Compound

After the esterification reaction, the crude product will contain the desired ethyl 2-methylbutyrate-3,4-¹³C₂, unreacted starting materials, and byproducts. Purification is essential to obtain a compound of high chemical and isotopic purity.

Purification Methods:

Distillation: Since ethyl 2-methylbutyrate is a volatile liquid, fractional distillation can be an effective method for separating it from less volatile impurities.

Column Chromatography: For higher purity, column chromatography using silica gel is a standard technique. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) is used to elute the components of the mixture at different rates, allowing for the isolation of the pure ester.

Isotopic Purity Verification:

The verification of the isotopic labeling pattern and the determination of isotopic purity are critical final steps. This is typically achieved using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating volatile compounds and determining their molecular weight. The mass spectrum of the labeled ethyl 2-methylbutyrate will show a molecular ion peak (M+) that is two mass units higher than that of the unlabeled compound, confirming the incorporation of two ¹³C atoms. The fragmentation pattern can also provide information about the location of the labels.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹³C NMR: The ¹³C NMR spectrum will directly show signals for the enriched carbon atoms. The chemical shifts of the C3 and C4 carbons will be observed, and their high intensity relative to the other carbon signals will confirm the enrichment. The expected chemical shifts for the carbons in ethyl 2-methylbutyrate are approximately: C1 (carboxyl) ~176 ppm, C2 ~41 ppm, C3 ~26 ppm, C4 ~11 ppm, C5 (methyl on C2) ~16 ppm, O-CH₂ ~60 ppm, and O-CH₂-CH₃ ~14 ppm.

¹H NMR: While ¹H NMR does not directly observe the ¹³C nuclei, the presence of the ¹³C isotopes will cause splitting of the signals of the attached protons due to ¹³C-¹H coupling. This can provide further confirmation of the label positions.

2D NMR Techniques: Advanced 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be used to definitively establish the connectivity between protons and carbons, providing unambiguous confirmation of the isotopic labeling pattern. HSQC correlates directly bonded ¹H and ¹³C nuclei, while HMBC shows correlations between protons and carbons that are two or three bonds apart.

Analytical TechniqueInformation Obtained
GC-MS Molecular weight confirmation, Isotopic enrichment level.
¹³C NMR Direct observation of labeled carbons, Chemical shift confirmation.
¹H NMR Observation of ¹³C-¹H coupling, Confirmation of label positions.
2D NMR (HSQC, HMBC) Unambiguous structural confirmation and connectivity.

By employing these synthetic and analytical methodologies, this compound can be prepared with high chemical and isotopic purity, making it a valuable tool for a wide range of scientific investigations.

Advanced Analytical Techniques for Characterization and Application of Ethyl 2 Methylbutyrate 3,4 13c2

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. In the context of Ethyl 2-methylbutyrate-3,4-13C2, GC-MS is instrumental for its isotopic analysis, offering high sensitivity and specificity. nih.gov

Quantification of Labeled Compound and its Metabolites by GC-MS

The quantification of this compound and its potential metabolites in biological matrices is a critical application of GC-MS. This technique allows for the separation of the labeled compound from a complex mixture, followed by its detection and quantification by the mass spectrometer. The use of a stable isotope-labeled internal standard, such as this compound itself, is the gold standard for achieving accurate and precise quantification. scispace.comnih.govnih.gov This approach, known as isotope dilution mass spectrometry (IDMS), effectively corrects for variations in sample preparation, injection volume, and matrix effects that can occur during the analysis. nih.gov

For instance, in a typical quantitative workflow, a known amount of the labeled internal standard is added to the sample at the beginning of the sample preparation process. The ratio of the peak area of the analyte to the peak area of the internal standard is then used to construct a calibration curve and determine the concentration of the analyte in the sample. This method has been successfully applied to quantify a wide range of metabolites in various biological samples. mdpi.com

Table 1: Example of a Calibration Curve for the Quantification of a Metabolite using a 13C-Labeled Internal Standard

Concentration of Analyte (µM)Peak Area Ratio (Analyte/Internal Standard)
10.1
50.5
101.0
252.5
505.0
10010.0

Determination of Mass Isotopomer Distributions and Fractional Labeling

GC-MS is a powerful tool for determining the distribution of mass isotopologues, which are molecules that differ only in their isotopic composition. researchgate.net By analyzing the mass spectrum of a metabolite pool after the introduction of a 13C-labeled tracer like this compound, researchers can determine the fractional labeling of the metabolite. researchgate.net This information provides insights into the metabolic pathways and fluxes within a biological system. nih.gov

Fractional labeling refers to the proportion of a metabolite pool that has incorporated one or more 13C atoms from the labeled precursor. researchgate.net The mass isotopomer distribution reveals the relative abundance of the unlabeled metabolite (M+0) and its labeled counterparts (M+1, M+2, etc.). For this compound, the primary labeled species would be M+2. The presence and abundance of other isotopologues can indicate the extent of its metabolism and the pathways involved.

Electron Ionization (EI) and Chemical Ionization (CI) Fragmentation Analysis of 13C-Labeled Species

Electron Ionization (EI) and Chemical Ionization (CI) are two common ionization techniques used in GC-MS. EI is a hard ionization technique that results in extensive fragmentation of the molecule, providing a characteristic "fingerprint" mass spectrum that is useful for structural elucidation and library matching. thermofisher.com The fragmentation pattern of Ethyl 2-methylbutyrate (B1264701) would be expected to show characteristic losses of small neutral molecules and radical fragments. libretexts.org The presence of the two 13C atoms in this compound would result in a shift of 2 mass units for fragments containing both labeled carbons. chromatographyonline.com

Chemical Ionization (CI) is a softer ionization technique that typically produces a more abundant molecular ion or protonated molecule, which is useful for confirming the molecular weight of the compound. thermofisher.com In the case of this compound, CI would help to confirm the incorporation of the two 13C atoms by observing the [M+H]+ ion at m/z 133.

The fragmentation patterns of unlabeled ethyl 2-methylbutyrate under EI conditions show major peaks at m/z 57, 102, 29, 85, and 41. nih.gov For this compound, fragments containing the labeled carbon atoms would be shifted accordingly. For example, the acylium ion [CH3CH2C(CH3)CO]+, which would be at m/z 85 in the unlabeled compound, would be expected to shift to m/z 87 if both 13C atoms are retained in this fragment.

Application of Labeled Compound as Internal Standard in Quantitative GC-MS

As previously mentioned, one of the most significant applications of this compound is its use as an internal standard in quantitative GC-MS analysis. scispace.comnih.govnih.govnih.govrsc.org The ideal internal standard co-elutes with the analyte and has a similar chemical behavior during sample preparation and analysis, but is distinguishable by its mass. nih.gov Stable isotope-labeled compounds like this compound are considered the "gold standard" for internal standards because they fulfill these criteria almost perfectly. scispace.comromerlabs.com

The use of a 13C-labeled internal standard significantly improves the accuracy and precision of quantitative methods by compensating for matrix effects, which are a common source of error in LC-MS and GC-MS analyses. nih.govrsc.org Matrix effects can cause ion suppression or enhancement, leading to inaccurate quantification if not properly addressed. By having an internal standard that experiences the same matrix effects as the analyte, these variations can be normalized, leading to more reliable results. nih.govrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Isotopic Enrichment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure and dynamics of molecules. In the context of isotopically labeled compounds, NMR is particularly valuable for determining the precise location of the isotopic labels within the molecule.

13C NMR Spectroscopy for Labeling Pattern Elucidation

13C NMR spectroscopy is the most direct method for determining the position of 13C labels in a molecule. nih.gov The chemical shift of a carbon atom in a 13C NMR spectrum is highly sensitive to its local chemical environment. researchgate.net Therefore, by comparing the 13C NMR spectrum of this compound with that of its unlabeled counterpart, the positions of the 13C labels can be unequivocally identified.

For this compound, the signals corresponding to the carbon atoms at positions 3 and 4 of the butyrate (B1204436) moiety will be significantly enhanced in the 13C NMR spectrum due to the isotopic enrichment. The specific chemical shifts for the carbons in ethyl 2-methylbutyrate can be predicted or found in spectral databases. The presence of the 13C labels at positions 3 and 4 will confirm the successful synthesis of the specifically labeled compound. This technique is crucial for quality control and for ensuring the integrity of tracer-based metabolic studies. frontiersin.orgnih.govresearchgate.net

Table 2: Predicted 13C NMR Chemical Shifts for Ethyl 2-methylbutyrate

Carbon AtomPredicted Chemical Shift (ppm)
C1 (C=O)~176
C2~41
C3~26
C4~11
Ethyl CH2~60
Ethyl CH3~14

Note: These are approximate values and can vary depending on the solvent and other experimental conditions.

Advanced 2D NMR Techniques (e.g., HSQC, HMBC) for Complex Metabolite Structures

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex organic molecules, including isotopically labeled metabolites. Unlike 1D NMR, which can suffer from signal overlap in complex spectra, 2D NMR spreads the information across two frequency axes, resolving individual signals and revealing connectivity between nuclei. researchgate.net For this compound, techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful. nih.govnih.gov

The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, in this case, ¹³C. nih.gov For this compound, this experiment would be crucial to confirm the specific sites of isotopic labeling. It would show direct correlations between the protons on carbon-3 (a CH₂) and carbon-4 (a CH₃) and their respective ¹³C signals. The presence of these specific cross-peaks provides definitive evidence that the ¹³C labels are located at positions 3 and 4 of the methylbutyrate backbone. This technique acts as an isotope filter, as only protons attached to a ¹³C nucleus will generate a signal, simplifying the spectrum and confirming the label's position. nih.gov

Table 1: Predicted 2D NMR Correlations for this compound This table illustrates the expected key correlations in HSQC and HMBC spectra that would be used to verify the structure and labeling pattern of the target compound. Chemical shifts (δ) are hypothetical and for illustrative purposes.

Position / GroupProton (¹H) δ (ppm)Carbon (¹³C) δ (ppm)HSQC Correlation (¹JCH)Key HMBC Correlations (²⁻³JCH)
Ethyl -CH₂-~4.1~60YesTo Ester C=O
Ethyl -CH₃~1.2~14YesTo Ethyl -CH₂-
C-2 (-CH-)~2.4~41YesTo Ester C=O, C-3, C-4
C-3 (-¹³CH₂-) ~1.6 ~26 Yes (Confirms label) To C-2, C-4, Ester C=O
C-4 (-¹³CH₃) ~0.9 ~11 Yes (Confirms label) To C-2, C-3
C-5 (-CH₃)~1.1~16YesTo C-2, C-3
Ester C=ON/A~176NoFrom Ethyl -CH₂-, C-2, C-3

Quantitative NMR for Isotopic Abundance Determination

Quantitative NMR (qNMR) is a powerful method for determining the concentration of substances and the level of isotopic enrichment. The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. researchgate.net This allows for precise measurement without the need for identical standard compounds for calibration.

For this compound, qNMR can be used to determine the isotopic abundance with high accuracy. In a ¹³C NMR spectrum, the relative integrals of the signals corresponding to the labeled carbons (C-3 and C-4) compared to the signals of the naturally abundant carbons (e.g., C-1, C-2, C-5, and the ethyl group carbons) can provide a direct measure of enrichment at specific sites. romerlabs.com To ensure accuracy, experimental parameters must be carefully controlled, including using long relaxation delays between pulses to allow for full magnetization recovery of all carbon nuclei, which is essential for proper quantification.

By comparing the integrated signal intensity of the enriched positions to those at natural abundance, a precise calculation of the isotopic purity can be made. This method is non-destructive and provides site-specific isotopic information that is highly valuable for quality control of labeled compounds.

Table 2: Example Calculation of Isotopic Abundance using qNMR This table provides a simplified, hypothetical example of how ¹³C NMR signal integrals could be used to calculate the isotopic abundance at a specific labeled position.

Carbon PositionNormalized IntegralNatural Abundance ContributionCorrected Integral (Labeled)Calculated Isotopic Abundance
C-5 (unlabeled)1.001.000.001.1% (Reference)
C-4 (labeled) 89.50 1.00 88.50 ~98.9%

Calculation assumes a known ¹³C natural abundance of ~1.1%. The corrected integral for the labeled position is derived by subtracting the contribution expected from natural abundance. The final abundance is the ratio of the corrected integral to the sum of corrected and natural abundance contributions, expressed as a percentage.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complementary Metabolite Profiling

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique in metabolomics that offers high sensitivity and selectivity, making it highly complementary to NMR. acs.org While NMR excels at structural elucidation, LC-MS is superior for detecting and quantifying low-abundance metabolites within complex biological mixtures. epa.gov In the context of this compound, LC-MS serves multiple purposes.

Firstly, it provides a rapid and accurate confirmation of the molecular weight of the labeled compound. The mass spectrometer will detect a molecular ion peak corresponding to the mass of the ester with two ¹³C atoms, which is two mass units higher than its unlabeled counterpart. Secondly, when used in stable isotope labeling (SIL) studies, LC-MS can trace the metabolic fate of the labeled carbons through various biochemical pathways. youtube.com The distinct mass shift allows for the clear differentiation of the tracer-derived metabolites from the endogenous unlabeled pool. nih.govoiv.int

Table 3: Expected Mass-to-Charge Ratios (m/z) in LC-MS Illustrates the expected m/z for the protonated molecular ions ([M+H]⁺) in positive ionization mode, distinguishing the labeled from the unlabeled compound.

CompoundMolecular FormulaExact Mass (Da)Expected [M+H]⁺ (m/z)
Ethyl 2-methylbutyrateC₇H₁₄O₂130.0994131.1067
Ethyl 2-methylbutyrate-3,4-¹³C₂ C₅¹³C₂H₁₄O₂ 132.0994 133.1067

Analysis of Polar or Thermally Labile Derivatives

In many metabolomics studies, the target compounds or their downstream metabolites can be highly polar or thermally unstable, making them challenging to analyze by techniques like gas chromatography. LC-MS is particularly well-suited for such molecules as it analyzes samples in the liquid phase at or near ambient temperature, avoiding thermal degradation.

While Ethyl 2-methylbutyrate itself is a relatively volatile and nonpolar ester, its metabolic precursors (e.g., amino acids) or breakdown products (e.g., organic acids) in a biological system can be polar. For instance, if this compound were used to trace the metabolism of branched-chain amino acids, the resulting labeled amino acids and keto acids are polar. LC-MS, especially with techniques like hydrophilic interaction liquid chromatography (HILIC), allows for the effective separation and quantification of these polar derivatives without the need for chemical derivatization, preserving their original structure. thermofisher.com This capability is crucial for obtaining a comprehensive profile of how the isotopic label is incorporated and distributed throughout a metabolic network.

Isotope Ratio Mass Spectrometry (IRMS) for High-Precision Isotopic Abundance Measurement

For the most precise and accurate determination of bulk isotopic abundance, Isotope Ratio Mass Spectrometry (IRMS) is the gold standard. ub.edu This technique can measure isotope ratios with a precision that is often an order of magnitude better than qNMR or conventional MS. youtube.com When coupled with a gas chromatograph (GC-IRMS) or an elemental analyzer (EA-IRMS), the system can analyze specific compounds or bulk samples. nih.govnih.gov

In a typical GC-IRMS setup for analyzing this compound, the ester would first be separated from other volatile compounds on a GC column. It is then combusted in a reactor, converting it quantitatively into carbon dioxide (CO₂) and water. The resulting CO₂ gas, which preserves the isotopic signature of the original molecule, is introduced into the IRMS. The mass spectrometer simultaneously measures the ion beams corresponding to different isotopologues of CO₂ (e.g., masses 44, 45, and 46, representing ¹²C¹⁶O₂, ¹³C¹⁶O₂, and ¹²C¹⁸O¹⁶O, respectively). ub.edu By comparing the ratio of the mass 45 to mass 44 signals against a calibrated reference gas, the ¹³C/¹²C ratio of the sample can be determined with extremely high precision.

This high precision is critical for applications such as verifying the isotopic enrichment of highly labeled standards or detecting very subtle isotopic variations in tracer studies. nih.gov

Table 4: Comparison of Precision for Isotopic Abundance Techniques This table compares the typical precision of different analytical methods for determining ¹³C abundance, highlighting the superior capability of IRMS.

Analytical TechniqueTypical Precision (per mil, ‰)Primary Application
Quantitative NMR (qNMR)± 1-5 ‰Site-specific abundance
LC-Mass Spectrometry (LC-MS)± 5-10 ‰Relative quantification, MID
Isotope Ratio MS (IRMS) < 0.5 ‰ High-precision bulk abundance

Applications in Biochemical and Metabolic Pathway Elucidation

Tracing Carbon Flow in Branched-Chain Fatty Acid Metabolism

Branched-chain fatty acids (BCFAs) are important components of cellular lipids and are derived from the catabolism of branched-chain amino acids. Ethyl 2-methylbutyrate (B1264701) itself is a branched-chain fatty acid ester, and its labeled form is ideal for studying the synthesis and fate of these molecules.

The formation of branched-chain esters, such as ethyl 2-methylbutyrate, is a significant process in various biological systems, including the development of flavor profiles in fermented foods and beverages. researchgate.net The biosynthesis of these esters often occurs via the Ehrlich pathway, where amino acids are converted to their corresponding α-keto acids, then to aldehydes, and finally to alcohols, which can be esterified with acyl-CoAs.

The use of Ethyl 2-methylbutyrate-3,4-13C2 allows for the reverse of this process to be studied, or more importantly, how exogenously supplied branched-chain fatty acids are incorporated and re-esterified within the cell. In studies on wine fermentation, for instance, the concentration of ethyl 2-methylbutyrate has been observed to increase during fermentation and aging, indicating active biosynthesis. researchgate.netresearchgate.net By supplying a labeled precursor, researchers can quantify the rate of de novo synthesis versus the utilization of existing precursors.

Table 1: Illustrative Data on the Evolution of Ethyl 2-methylbutyrate during Vinification

Fermentation StageEthyl 2-methylbutyrate Concentration (μg/L)
Cold Soak5.2
Alcoholic Fermentation15.8
Malolactic Fermentation18.1
Bottle Aged (1 year)22.4

This table is a representative example based on findings that show an increase in ethyl 2-methylbutyrate during winemaking. researchgate.netresearchgate.net

While ethyl 2-methylbutyrate is a relatively simple ester, the 2-methylbutyrate moiety can be incorporated into more complex lipids. By tracing the 13C label from this compound, researchers can determine the extent to which this branched-chain fatty acid is integrated into cellular membranes or storage lipids. This provides valuable information on the remodeling of lipid profiles in response to different physiological conditions or external stimuli.

Insights into Branched-Chain Amino Acid Catabolism and Anabolism

The metabolism of branched-chain amino acids (BCAAs) — isoleucine, leucine, and valine — is intrinsically linked to the formation of branched-chain fatty acids. nih.gov this compound is a direct derivative of isoleucine metabolism, making it an excellent probe for studying these pathways.

The branched-chain fatty acid 2-methylbutyrate is a known catabolite of the essential amino acid isoleucine. researchgate.netfao.org Studies using uniformly 13C-labeled isoleucine ([U-13C]Ile) in astrocyte cultures have demonstrated the production and release of labeled 2-methylbutyrate. researchgate.net This confirms the direct metabolic link between the amino acid and the fatty acid. The use of this compound can help to investigate the reverse reaction or the extent to which externally supplied 2-methylbutyrate can influence isoleucine pools or its metabolic pathways.

Table 2: Major Metabolites from [U-13C]Isoleucine Catabolism in Astrocytes

MetaboliteLabeling PatternRelative Abundance
2-Oxo-3-methylvalerateLabeledHigh
2-MethylbutyrateLabeledHigh
3-Hydroxy-2-methylbutyrateLabeledModerate
PropionateLabeledModerate
[2,3-13C]GlutamineLabeledLow
[4,5-13C]GlutamineLabeledLow

This table is based on findings from studies on isoleucine metabolism in astrocytes. researchgate.net

The catabolism of BCAAs proceeds through their corresponding α-keto acids. For isoleucine, this is α-keto-β-methylvalerate. The transamination reaction that converts the amino acid to the α-keto acid is reversible. By introducing 13C-labeled 2-methylbutyrate (derived from the hydrolysis of this compound), it is possible to trace the flow of the carbon skeleton back to isoleucine or other related metabolites, providing insights into the bidirectionality and regulation of these pathways.

Metabolic Flux Analysis (MFA) in Biological Systems

13C-Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell. nih.gov This is achieved by introducing a 13C-labeled substrate and measuring the distribution of the 13C isotopes in the downstream metabolites. researchgate.netyoutube.com The resulting labeling patterns provide a detailed map of metabolic activity.

The use of specifically labeled tracers like this compound can be particularly advantageous in MFA studies. While traditionally, primary carbon sources like glucose are labeled, using a labeled downstream metabolite can help to resolve fluxes in specific pathways with greater precision. For example, it can help to quantify the flux through pathways involved in branched-chain fatty acid and amino acid metabolism, which might be less sensitive to labeling from glucose alone.

The experimental workflow for a 13C-MFA study involves:

Culturing cells with the 13C-labeled tracer until a metabolic and isotopic steady state is reached.

Harvesting the cells and extracting metabolites.

Analyzing the isotopic labeling patterns of key metabolites, often proteinogenic amino acids or other cellular components, using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.

Using computational models to estimate the intracellular fluxes that best explain the observed labeling patterns.

The data obtained from such analyses are crucial for understanding cellular physiology, identifying metabolic bottlenecks in biotechnological production strains, and elucidating the metabolic basis of diseases. nih.gov

Quantitative Determination of Flux Rates Through Specific Metabolic Nodes

The core principle of ¹³C-MFA is to introduce a ¹³C-labeled substrate into a biological system and track the distribution of the heavy isotope into various downstream metabolites. nih.gov The specific placement of the ¹³C labels in this compound is designed to provide precise information about the activity of pathways involved in fatty acid and branched-chain amino acid metabolism.

When cells metabolize this compound, the labeled carbon backbone is broken down and incorporated into central carbon metabolism. By analyzing the resulting labeling patterns in key metabolic intermediates (nodes) such as acetyl-CoA, pyruvate, and TCA cycle intermediates using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can calculate the flux, or rate, of carbon through these specific points. shimadzu.comnih.gov

For example, the catabolism of the 2-methylbutyrate moiety would generate specific labeled isotopologues of propionyl-CoA and acetyl-CoA. The ratio and pattern of these labeled products provide direct quantitative data on how the cell partitions this carbon source between different metabolic fates. This allows for the precise determination of split ratios at key metabolic branch points, such as the entry into the TCA cycle versus conversion into other biosynthetic precursors. nih.gov This quantitative approach is crucial for understanding how metabolic networks adapt to different conditions or genetic modifications. youtube.comnih.gov

Application in Microbial, Plant, and In Vitro Mammalian Cell Metabolism Research

The use of stable isotope tracers is a versatile technique applicable across a wide range of biological systems. vanderbilt.edu

Microbial Research: In microbiology, ¹³C-labeled substrates are used to map the metabolic capabilities of both model and non-model organisms. nih.gov For instance, feeding a bacterium this compound can reveal how it utilizes branched-chain fatty acids, which is relevant for understanding its role in environmental carbon cycling or its potential in biotechnological applications for producing valuable chemicals. researchgate.net Studies have successfully used ¹³C tracers to identify active metabolic pathways in bacteria, including those relevant to biofuel production and bioremediation. vanderbilt.edunih.gov The analysis of fatty acid stable isotope probing (FA-SIP) in particular allows for tracking carbon flow from bacteria to their protist grazers, highlighting the utility in complex microbial food webs. nih.gov

Plant Science: In plants, isotopic labeling helps to trace the synthesis and transport of metabolites. illinois.edu While plants primarily fix carbon from CO₂, they can also assimilate organic compounds from their environment. Using a labeled compound like this compound could help investigate the uptake and metabolism of short-chain fatty acids by roots or leaves, providing insights into plant-soil interactions and nutrient cycling. illinois.edu Such studies can trace the path of carbon from assimilation to storage or respiration. illinois.edu

In Vitro Mammalian Cell Research: In mammalian cell culture, which is a cornerstone of biomedical research and pharmaceutical production, ¹³C-MFA is used to study the metabolic phenotypes of different cell types, such as cancer cells or stem cells. nih.gov Tracing the fate of the ¹³C atoms from this compound can illuminate how cells process fatty acids for energy production (via β-oxidation) or for building complex lipids. nih.govresearchgate.net This is particularly valuable in cancer research, where metabolic reprogramming is a key hallmark, and understanding these shifts can reveal potential therapeutic targets. vanderbilt.edu

Research AreaSpecific Application of this compoundKey Insights Gained
Microbial MetabolismTracing branched-chain fatty acid utilization pathways.Quantification of carbon flux in biotechnologically relevant microbes. researchgate.net
Plant BiologyInvestigating uptake and metabolism of soil-derived organic compounds.Understanding nutrient cycling and plant-microbe interactions. illinois.edu
Mammalian Cell CultureStudying fatty acid oxidation and lipid biosynthesis in disease models.Identifying metabolic reprogramming in cancer cells. nih.gov

Enzymatic Reaction Mechanism Studies

The utility of this compound extends beyond mapping metabolic networks to probing the fundamental mechanisms of individual enzymes. The presence of heavy isotopes can influence the rate of a chemical reaction, a phenomenon known as the Kinetic Isotope Effect (KIE), which provides invaluable clues about the reaction's transition state. wikipedia.org

Probing Kinetic Isotope Effects (KIE) in Stereospecific Transformations

The KIE is the ratio of the reaction rate of a substrate with a light isotope (e.g., ¹²C) to the rate of the same substrate with a heavy isotope (e.g., ¹³C) at the same position. wikipedia.org A significant KIE (≠1) indicates that the bond to the labeled atom is being broken or formed in the rate-determining step of the reaction.

For an enzyme that processes Ethyl 2-methylbutyrate, such as an esterase, the ¹³C labels at positions C3 and C4 are not at the primary reaction center (the ester carbonyl carbon, C1). However, they can be used to probe secondary KIEs, which arise from changes in hybridization or bonding environment of the labeled carbons during the reaction. More significantly, in stereospecific transformations, such as those catalyzed by enzymes that distinguish between enantiomers, the labeling pattern can be used in more complex experimental setups. For example, by combining ¹³C labeling with deuterium (B1214612) (²H) labeling, it's possible to use multiple isotope effects to dissect complex reaction mechanisms with multiple steps. iaea.orgnih.gov This can help determine whether C-H bond cleavage or another step is rate-limiting in enzymes that act on the alkyl chain of the substrate. nih.gov

KIE ValueInterpretationInformation Gained
kL/kH > 1 (Normal KIE)The bond to the heavy isotope is weakened in the transition state.Suggests bond cleavage is part of the rate-determining step. nih.gov
kL/kH < 1 (Inverse KIE)The bond to the heavy isotope is strengthened in the transition state.Indicates increased bonding or steric crowding at the labeled position. nih.gov
kL/kH ≈ 1The bond to the heavy isotope is not significantly altered in the rate-determining step.The labeled position is not involved in the rate-limiting step.

Identifying Reaction Intermediates Through Label Scrambling Analysis

Label scrambling occurs when isotopes within a molecule rearrange during a reaction, often due to the formation of a symmetrical or fluxional intermediate. The specific placement of the ¹³C labels in this compound provides a clear signature to detect such rearrangements.

If an enzymatic reaction proceeds through an intermediate where the C3 and C4 positions become equivalent, the ¹³C label would be expected to "scramble" or randomize between these positions in the product. For example, if a reaction involved the formation of a cyclopropyl (B3062369) intermediate or a resonance-stabilized carbocation, the original, distinct C3 and C4 positions might become chemically identical. Analyzing the product mixture via NMR or MS would reveal if the ¹³C labels have moved from their original positions. The detection of such scrambling provides definitive evidence for the existence and structure of a transient intermediate that might otherwise be impossible to observe directly. nih.gov While significant scrambling is less common with carbon atoms than with nitrogen, its detection provides powerful mechanistic insight. nih.gov

Methodological Advancements and Challenges in Isotopic Tracing with Ethyl 2 Methylbutyrate 3,4 13c2

Optimization of Sample Preparation for Isotopic Analysis

The volatile nature of ethyl 2-methylbutyrate (B1264701) necessitates specialized sample preparation techniques to prevent loss of the analyte and ensure accurate isotopic analysis. The primary goal is to efficiently extract the compound from a complex biological matrix while preserving its isotopic integrity.

Headspace Analysis: A prevalent method for volatile compounds is headspace gas chromatography-mass spectrometry (HS-GC-MS). This technique involves analyzing the vapor phase above the sample, which is placed in a sealed vial. This minimizes matrix effects and reduces contamination of the analytical instrument. Optimization of HS-GC-MS for Ethyl 2-methylbutyrate-3,4-13C2 involves careful consideration of several parameters:

Equilibration Temperature and Time: The temperature and time required to reach equilibrium between the sample and the headspace are critical. Higher temperatures can increase the concentration of the analyte in the headspace but may also lead to thermal degradation or unwanted chemical reactions.

Sample Matrix Modification: The addition of salts, such as sodium chloride, can increase the volatility of the analyte by the "salting-out" effect, thereby improving its transfer into the headspace.

Injection Volume and Speed: Precise control over the volume and speed of headspace injection into the GC is crucial for reproducibility.

Solid-Phase Microextraction (SPME): SPME is another powerful technique for the extraction and preconcentration of volatile and semi-volatile compounds. A fused-silica fiber coated with a stationary phase is exposed to the sample or its headspace. The analytes adsorb to the fiber, which is then transferred to the injection port of the GC for desorption and analysis. The choice of fiber coating is critical and depends on the polarity and volatility of the target analyte.

ParameterHeadspace AnalysisSolid-Phase Microextraction (SPME)
Principle Analysis of the vapor phase in equilibrium with the sample.Extraction and preconcentration of analytes onto a coated fiber.
Advantages Simple, automatable, minimizes matrix effects.High sensitivity, solvent-free extraction.
Challenges Sensitivity can be limited for less volatile compounds.Fiber-to-fiber variability, potential for carryover.

Liquid-Liquid Extraction (LLE): For non-volatile derivatives or when headspace techniques are not suitable, LLE can be employed. This involves extracting the ethyl 2-methylbutyrate from the aqueous biological matrix into an immiscible organic solvent. The choice of solvent is critical to ensure high extraction efficiency and minimal co-extraction of interfering compounds. Subsequent purification steps may be necessary.

Strategies for Mitigating Isotope Exchange and Scrambling

A significant challenge in isotopic tracing studies is the potential for isotope exchange and scrambling, which can lead to erroneous interpretation of metabolic fluxes.

Isotope Exchange: This refers to the unintended exchange of the ¹³C label with unlabeled carbon atoms from the surrounding environment or other molecules during sample preparation and analysis. For esters like ethyl 2-methylbutyrate, hydrolysis can be a concern, potentially leading to the loss of the labeled butyrate (B1204436) moiety. To mitigate this:

pH Control: Maintaining an appropriate pH during extraction and storage is crucial to prevent acid- or base-catalyzed hydrolysis.

Enzyme Inhibition: In biological samples, enzymatic activity can lead to the breakdown of the tracer. Rapid quenching of metabolic activity at the time of sampling and the use of enzyme inhibitors during sample preparation are essential.

Isotope Scrambling: This refers to the intramolecular rearrangement of the ¹³C labels within the molecule. For this compound, it is critical that the labels remain at the C3 and C4 positions of the butyrate backbone to accurately trace the specific metabolic pathway of interest. Scrambling can occur through certain metabolic reactions or during analytical procedures.

Understanding Metabolic Pathways: A thorough understanding of the metabolic fate of 2-methylbutyrate is essential. If the pathway involves reversible reactions or cycles, the position of the label can be altered.

Derivatization: For GC-MS analysis, derivatization is often employed to improve chromatographic properties. The choice of derivatizing agent should be carefully considered to avoid any reactions that could lead to scrambling of the carbon skeleton.

ChallengeMitigation StrategyRationale
Hydrolysis of Ester Control pH, use of enzyme inhibitors.Prevents loss of the labeled butyrate moiety.
Isotope Exchange with Matrix Use of high-purity solvents and reagents.Minimizes introduction of unlabeled carbon.
Metabolic Scrambling Detailed pathway knowledge, use of specific enzyme inhibitors.Ensures the label traces the intended metabolic route.
Analytical Scrambling Careful selection of derivatization reagents and MS fragmentation conditions.Preserves the original labeling pattern during analysis.

Computational Tools for Data Analysis and Flux Modeling

The data generated from isotopic tracing experiments with this compound are complex and require sophisticated computational tools for analysis and interpretation. These tools are essential for converting raw mass spectrometry data into meaningful metabolic flux information.

Metabolic Flux Analysis (MFA): ¹³C-MFA is a powerful technique that uses the isotopic labeling patterns of metabolites to calculate the rates (fluxes) of metabolic reactions. Several software packages are available for this purpose:

13CFLUX2: A high-performance software suite for ¹³C-MFA that allows for the modeling of complex metabolic networks, simulation of labeling experiments, and statistical analysis of flux estimates.

INCA (Isotopomer Network Compartmental Analysis): A MATLAB-based platform for isotopomer modeling and MFA that can handle both steady-state and non-stationary isotopic labeling data.

OpenFLUX: An open-source software for modeling and simulation of ¹³C-based metabolic flux analysis.

Flux Modeling with this compound: The specific labeling pattern of this tracer allows for the detailed investigation of pathways involving the catabolism of branched-chain amino acids, which are precursors to 2-methylbutyrate. The model must accurately represent the known biochemical reactions involved in the conversion of the tracer into downstream metabolites. The measured mass isotopomer distributions of these metabolites are then used to constrain the model and estimate the intracellular fluxes.

Software ToolKey FeaturesApplication in this compound Tracing
13CFLUX2 High-performance simulation, statistical analysis, experimental design.Modeling the metabolic network of branched-chain fatty acid metabolism and estimating fluxes based on labeling patterns.
INCA Handles steady-state and non-stationary data, compartmental modeling.Analyzing time-course labeling experiments and accounting for subcellular compartmentalization of metabolites.
OpenFLUX Open-source, flexible modeling capabilities.Developing and testing custom models of metabolic pathways involving ethyl 2-methylbutyrate.

Considerations for Isotopic Purity and Enrichment during Long-Term Experiments

In long-term studies, such as continuous cell culture experiments, maintaining the isotopic purity and a consistent level of enrichment of the tracer is crucial for obtaining reliable data.

Isotopic Purity of the Tracer: The starting material, this compound, must have a high degree of isotopic purity. Any unlabeled or incorrectly labeled molecules will dilute the isotopic signal and introduce errors in the flux calculations. The purity should be verified by the manufacturer and can be independently checked using high-resolution mass spectrometry.

Maintaining Isotopic Enrichment: During long-term experiments, several factors can lead to a decrease in the isotopic enrichment of the intracellular metabolite pools:

Metabolic Turnover: The labeled compound is continuously consumed and its products are further metabolized, potentially leading to the loss of the label from the system.

Dilution from Unlabeled Sources: Cells may utilize unlabeled carbon sources from the culture medium or from the breakdown of unlabeled cellular components, diluting the ¹³C-labeled pools.

Cell Growth and Division: As cells proliferate, the labeled metabolites are distributed among daughter cells, which can lead to a decrease in the average enrichment per cell if the supply of the labeled tracer is not sufficient.

Strategies for Maintaining Enrichment:

Continuous Feeding: A continuous supply of the labeled tracer at a known concentration can help to maintain a steady-state level of isotopic enrichment in the culture.

Monitoring Enrichment Over Time: It is important to periodically measure the isotopic enrichment of the tracer and key metabolites in the culture to ensure that it remains at the desired level.

Modeling Isotopic Dilution: Computational models can be used to account for the effects of isotopic dilution from unlabeled sources, allowing for more accurate flux calculations.

FactorImpact on Long-Term ExperimentsMitigation Strategy
Tracer Purity Inaccurate initial labeling state, leading to systematic errors in flux calculations.Use of high-purity certified tracers; independent verification of purity.
Metabolic Turnover Gradual loss of the ¹³C label from the system.Continuous feeding of the tracer; modeling of label loss.
Dilution Underestimation of metabolic fluxes due to incorporation of unlabeled carbon.Use of fully defined media; accounting for dilution in flux models.
Cell Proliferation Decrease in average cellular enrichment.Adjusting tracer feed rate to match cell growth rate.

Future Directions and Emerging Research Avenues

Integration of Stable Isotope Tracing with Multi-Omics Data (Fluxomics, Metabolomics, Proteomics)

The use of stable isotope tracers like Ethyl 2-methylbutyrate-3,4-13C2 is evolving from tracking single pathways to enabling a systems-level understanding of metabolism. The integration of stable isotope tracing with multi-omics disciplines—metabolomics, proteomics, and fluxomics—provides a comprehensive view of cellular physiology. immune-system-research.com When this compound is introduced into a biological system, the dual ¹³C labels act as a beacon, allowing researchers to follow the carbon atoms as they are incorporated into downstream metabolites. immune-system-research.com This process is fundamental to metabolic flux mapping. immune-system-research.com

Metabolomics: Mass spectrometry-based metabolomics can identify and quantify the full spectrum of metabolites in a cell or tissue. nih.gov When combined with a tracer like this compound, untargeted metabolomics workflows can automatically detect all metabolites derived from the tracer by searching for unique isotopic patterns. nih.govacs.org This allows for the confident identification of known and previously unknown biotransformation products. nih.govacs.org

Fluxomics: While traditional metabolomics provides a static snapshot of metabolite levels, stable isotope tracing enables metabolic flux analysis (MFA), which quantifies the rates of reactions within a metabolic network. immune-system-research.com By measuring the rate of ¹³C incorporation from the tracer into various products, researchers can determine the activity of specific pathways, offering a dynamic view of cellular metabolism. immune-system-research.comnih.gov

Proteomics: Proteomics can be integrated to correlate changes in metabolic fluxes with the abundance of specific enzymes and proteins. By quantifying protein expression alongside metabolite labeling patterns, researchers can identify the specific enzymes responsible for the observed metabolic transformations and understand how their regulation impacts pathway flux. nih.govmoravek.com

This multi-omics approach provides a powerful framework for deciphering complex metabolic reprogramming in various conditions, from disease states to the optimization of biotechnological processes. immune-system-research.comnih.gov

Table 1: Multi-Omics Integration with this compound Tracing

Omics Field Data Generated Research Question Answered
Metabolomics Identification and quantification of ¹³C-labeled metabolites. nih.gov What are the metabolic fates of Ethyl 2-methylbutyrate (B1264701)?
Fluxomics Rates of ¹³C label incorporation into downstream products. immune-system-research.com How fast are the pathways utilizing the tracer operating?

| Proteomics | Abundance of enzymes and transporters in relevant pathways. moravek.com | Which proteins are responsible for the metabolism of the tracer? |

Development of High-Throughput Isotopic Analysis Platforms

The large-scale and complex nature of multi-omics experiments necessitates the development of high-throughput analytical platforms capable of processing numerous samples quickly and accurately. Advances in high-resolution mass spectrometry (HRMS), particularly Orbitrap-based systems, are central to this effort. acs.orgnih.gov These platforms offer the mass accuracy and resolution required to distinguish between different isotopologues—molecules that differ only in their isotopic composition—of metabolites derived from tracers like this compound. acs.org

Coupling liquid chromatography (LC) with HRMS provides a robust method for analyzing complex biological samples. nih.govacs.org LC separates the myriad of metabolites before they enter the mass spectrometer, which then detects and identifies them based on their mass-to-charge ratio and fragmentation patterns. nih.gov For isotopic analysis, software tools are crucial for automatically detecting the characteristic mass shifts and patterns that signify the incorporation of ¹³C from the tracer. acs.org Recent developments focus on automated, unbiased, and global detection of all tracer-derived metabolites in a sample. nih.govacs.org

The integration of direct injection (DI) and HPLC-based methods with Orbitrap MS has shown high precision for isotopic analysis of fatty acid esters, demonstrating the capability of these systems to handle complex molecules and matrices. acs.orgnih.gov

Table 2: Comparison of Isotopic Analysis Platforms

Platform Key Features Throughput Application
GC-C-IRMS Gold standard for bulk isotopic measurements, high precision. acs.org Lower Benchmarking, precise δ¹³C value determination.
LC-HRMS (e.g., Orbitrap) High mass resolution and accuracy, separates complex mixtures. nih.govacs.org Medium to High Untargeted and targeted metabolomics, flux analysis.
DI-HRMS Rapid analysis without chromatographic separation. acs.org High High-throughput screening, rapid workflows.

| NMR Spectroscopy | Non-destructive, provides structural information. researchgate.net | Lower | Structural elucidation, regiospecific analysis. |

Application in Synthetic Biology and Metabolic Engineering for Optimized Bioproduction

Synthetic biology and metabolic engineering are disciplines focused on designing and optimizing microbial "cell factories" for the sustainable production of chemicals, fuels, and pharmaceuticals. nih.govmdpi.com Fatty acid ethyl esters (FAEEs), the class of molecules to which Ethyl 2-methylbutyrate belongs, are of significant interest as potential biofuels. mdpi.com

Stable isotope tracers like this compound are invaluable tools in this context. mdpi.com Researchers can use them to:

Trace Carbon Flux: By supplying a labeled substrate, engineers can trace the flow of carbon through native and engineered metabolic pathways to quantify how much is being directed toward the desired product versus competing pathways. nih.gov

Identify Bottlenecks: The accumulation of a ¹³C-labeled intermediate can pinpoint a slow, rate-limiting enzymatic step in the production pathway. mdpi.commdpi.com This allows for targeted genetic modification to enhance the expression or activity of the bottleneck enzyme.

Validate Novel Pathways: When new production pathways are constructed in organisms like E. coli or S. cerevisiae, labeled compounds can confirm that the pathway is active and functioning as designed. mdpi.comresearchgate.net

Quantify Production Efficiency: Isotope tracing allows for precise measurement of the titer, rate, and yield of a bioprocess, which are critical metrics for industrial viability. nih.gov

For instance, in the engineered production of FAEEs in Saccharomyces cerevisiae, isotope tracing could be used to measure the efficiency of pathways supplying the precursor molecules acetyl-CoA and fatty acyl-CoAs, guiding further optimization. mdpi.com

| Precursor Supply Enhancement | Measure the contribution of different carbon sources to the final product. | Higher product titer. |

Exploration of New Biochemical Pathways and Unknown Metabolite Fates Using Advanced Tracing

While many core metabolic pathways are well-documented, the full metabolic map of any organism is far from complete. nih.gov Stable isotope tracing is a powerful technique for metabolic pathway discovery. nih.govbiorxiv.org By introducing a labeled compound like this compound and performing untargeted metabolomics, researchers can discover previously unknown metabolites and the pathways that produce them. nih.govacs.org

The strategy relies on sophisticated data analysis, where software algorithms search mass spectrometry data for pairs of isotopic peaks that are separated by a specific mass difference corresponding to the ¹³C label. nih.gov This method confidently links novel metabolites back to the original tracer, even without prior knowledge of the metabolic route. nih.govacs.org

This approach has been used to:

Discover Novel Biotransformations: Identify new enzymatic reactions and pathways involved in the metabolism of both endogenous and exogenous compounds. nih.gov

Characterize Unannotated Genes: By observing the metabolic changes after knocking out a gene of unknown function, researchers can use isotope tracing to identify its substrate and role in a pathway. nih.gov

Map Secondary Metabolism: Elucidate the complex and often species-specific pathways that produce secondary metabolites. nih.gov

For example, a study using ¹³C-labeled phenylalanine in wheat cell cultures was able to identify 139 derived metabolites, many of which were previously uncharacterized, demonstrating the discovery power of this technique. nih.govacs.org Similarly, an approach using multiple ¹³C tracers was able to identify a large fraction of previously unknown peaks in metabolomics data. biorxiv.org

Table 4: Workflow for Discovering Unknown Metabolites with a Labeled Tracer

Step Description Analytical Technique
1. Labeling Introduce this compound into the biological system. nih.gov N/A
2. Extraction Extract all small molecules (metabolites) from the system. nih.gov Liquid-liquid or solid-phase extraction.
3. Analysis Separate and detect metabolites using LC-HRMS. nih.gov Liquid Chromatography-High Resolution Mass Spectrometry.
4. Data Processing Use algorithms to find all ions containing the ¹³C label. acs.org Computational tools (e.g., X¹³CMS, mzMatch-ISO).

| 5. Identification | Characterize the structure of the newly discovered labeled metabolites. | Tandem Mass Spectrometry (MS/MS), NMR. |

Design of Next-Generation Labeled Compounds with Enhanced Utility

The future of metabolic research also depends on the continued innovation in the design and synthesis of the tracers themselves. The goal is to create next-generation labeled compounds with enhanced properties that provide more detailed information. acs.org

Key areas of development include:

Computational Synthesis Planning: Algorithms are being developed to design the most efficient and cost-effective chemical syntheses for complex isotopically labeled molecules, which is crucial for making these research tools more accessible. researchgate.net

Positional Isotope Labeling: The strategic placement of isotopes within a molecule, as seen in this compound, allows researchers to probe specific enzymatic reactions or track distinct fragments of a molecule through different metabolic fates.

Multi-Isotope Labeling: Incorporating different stable isotopes (e.g., ¹³C, ¹⁵N, ²H) into a single tracer molecule can provide multiple layers of information, allowing for the simultaneous tracing of carbon and nitrogen backbones through metabolism. medchemexpress.com

Isotopic Derivatization Reagents: New chemical reagents that carry stable isotopes are being designed to tag metabolites that are otherwise difficult to detect by mass spectrometry. nih.gov This chemical isotope labeling can significantly improve the sensitivity and coverage of metabolome analysis. researchgate.net

These advancements in chemical synthesis and tracer design will expand the toolkit available to researchers, enabling more sophisticated and informative experiments to unravel the complexities of metabolism. acs.orgx-chemrx.com

Table 5: Features of Next-Generation Labeled Compounds

Feature Description Advantage
Strategic Labeling Isotopes are placed on specific atoms to track particular reactions. Provides detailed mechanistic insights into enzyme function.
Multi-element Labeling Contains multiple types of stable isotopes (e.g., ¹³C and ¹⁵N). medchemexpress.com Allows simultaneous tracing of different elements (e.g., carbon and nitrogen).
Computational Design Synthesis routes are planned by computer algorithms. researchgate.net Reduces cost and increases availability of complex tracers.

| Enhanced Detection Moieties | Labeled tags are added to improve ionization in a mass spectrometer. nih.gov | Increases sensitivity and the range of detectable metabolites. |

Table of Compounds Mentioned

Compound Name
Acetyl-CoA
This compound
Fatty Acid Ethyl Esters (FAEEs)
¹³C-phenylalanine
¹³C-glucose
¹³C-glutamine
NADPH

Q & A

Basic: What are the key considerations for synthesizing Ethyl 2-methylbutyrate-3,4-13C2 with high isotopic purity?

Methodological Answer:
Synthesis of 13C-labeled compounds requires precise control over isotopic incorporation. For Ethyl 2-methylbutyrate-3,4-13C2, the 13C atoms at positions 3 and 4 must originate from isotopically enriched precursors. A common approach involves using 13C-labeled methyl groups (e.g., 13CH3I) during esterification or condensation reactions. For example:

  • Step 1: Use 13C-labeled sodium acetate (3-13C or 4-13C) as a precursor to generate the labeled methylbutyrate backbone via acid-catalyzed esterification.
  • Step 2: Purify intermediates using preparative HPLC or fractional distillation to minimize unlabeled byproducts.
  • Step 3: Verify isotopic purity via <sup>13</sup>C NMR or high-resolution mass spectrometry (HRMS), ensuring >98% isotopic enrichment .

Basic: How can researchers validate the isotopic labeling efficiency of this compound?

Methodological Answer:
Isotopic efficiency is validated using:

  • <sup>13</sup>C NMR Spectroscopy: Peaks at ~20–25 ppm (C-3 and C-4 methyl groups) should show doublets due to <sup>13</sup>C-<sup>13</sup>C coupling (J ≈ 35–40 Hz). Absence of singlet peaks confirms minimal unlabeled contamination .
  • Mass Spectrometry: HRMS should exhibit a molecular ion [M+H]<sup>+</sup> with a mass shift of +2 Da compared to the unlabeled compound. Isotopic distribution analysis must confirm >98% enrichment at the target positions .

Advanced: How can dynamic nuclear polarization (DNP) enhance the sensitivity of this compound in metabolic flux studies?

Methodological Answer:
DNP amplifies <sup>13</sup>C NMR signals by polarizing nuclear spins at low temperatures (~1.2 K) in high magnetic fields (e.g., 3.35 T). For Ethyl 2-methylbutyrate-3,4-13C2:

  • Step 1: Dissolve the compound with a trityl radical (e.g., AH111501) to enable microwave-driven polarization transfer.
  • Step 2: Rapidly dissolve the hyperpolarized sample in warm buffer (≈37°C) to preserve polarization.
  • Step 3: Acquire <sup>13</sup>C spectra with enhanced signal-to-noise ratios (>10,000×), enabling real-time tracking of metabolic conversion in vivo (e.g., ester hydrolysis in liver models) .

Advanced: What experimental design strategies mitigate signal loss in hyperpolarized this compound during in vivo NMR?

Methodological Answer:
Signal loss arises from T1 relaxation and enzymatic degradation. Mitigation strategies include:

  • Co-injection of Enzyme Inhibitors: Use serine hydrolase inhibitors (e.g., PMSF) to delay ester hydrolysis in metabolic studies .
  • Rapid Imaging Sequences: Implement compressed sensing or echo-planar spectroscopic imaging (EPSI) to reduce acquisition time to <30 seconds .
  • Optimal Polarization Transfer: Adjust microwave frequency (≈94 GHz) and duration to maximize polarization (≈40% achievable for <sup>13</sup>C) while minimizing radical-induced degradation .

Basic: What chromatographic methods are optimal for purifying this compound?

Methodological Answer:

  • Reverse-Phase HPLC: Use a C18 column with a gradient of acetonitrile/water (70:30 to 95:5 over 20 min). Monitor UV absorbance at 210 nm for ester detection .
  • GC-MS Validation: Confirm purity using a DB-5MS column (30 m × 0.25 mm) with helium carrier gas. Retention time should match unlabeled standards, with no secondary peaks .

Advanced: How can researchers resolve contradictions in metabolic flux data derived from this compound labeling?

Methodological Answer:
Contradictions may arise from isotopic dilution or compartmentalized metabolism. Address these by:

  • Tracer Kinetic Modeling: Fit data to a two-compartment model (e.g., cytosol vs. mitochondria) using software like INCA or OpenMx .
  • Parallel LC-MS/MS Analysis: Quantify labeled vs. unlabeled metabolites in subcellular fractions to identify spatial flux discrepancies .
  • Control for Isotopic Scrambling: Use positionally specific labels (e.g., 1-13C vs. 3,4-13C2) to distinguish between enzymatic pathways .

Basic: What are the stability and storage requirements for this compound?

Methodological Answer:

  • Storage: Keep at –80°C in amber vials under argon to prevent hydrolysis and oxidation.
  • Stability Testing: Perform accelerated degradation studies (e.g., 40°C/75% RH for 14 days) with periodic LC-MS analysis. Acceptable degradation is <5% over 12 months .

Advanced: How does the position of 13C labeling influence the interpretation of NMR data in metabolic studies?

Methodological Answer:
Positional labeling affects spin-spin coupling and metabolic pathway tracing:

  • C-3 vs. C-4 Labeling: In Ethyl 2-methylbutyrate-3,4-13C2, C-3 is metabolized via β-oxidation, while C-4 enters the TCA cycle as acetyl-CoA. Use <sup>13</sup>C-<sup>13</sup>C COSY to distinguish cross-peaks from these pathways .
  • Quantitative Flux Analysis: Isotopomer distributions (e.g., M+2 vs. M+1) in downstream metabolites (e.g., citrate) reveal pathway dominance (e.g., glycolysis vs. glutaminolysis) .

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